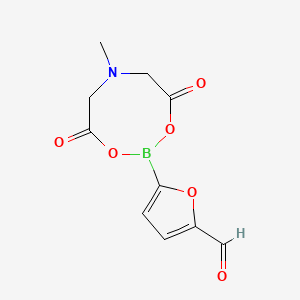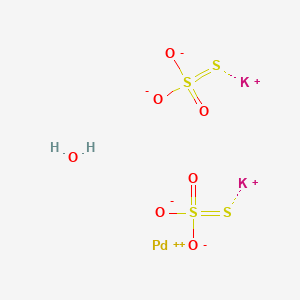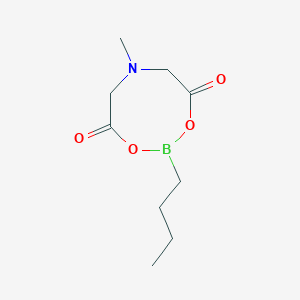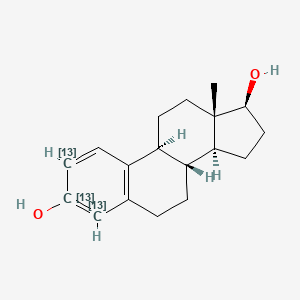
17beta-Estradiol-2,3,4-13C3
Overview
Description
17beta-Estradiol-2,3,4-13C3, also known as 1,3,5-Estratriene-3-17β-diol-13C3, is a stable isotope-labeled compound primarily used in research settings . It has an empirical formula of 13C3C15H24O2 and a molecular weight of 275.36 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula 13C3C15H24O2 . It has a monoisotopic mass of 275.187683 Da .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 275.36 and an empirical formula of 13C3C15H24O2 .Mechanism of Action
Target of Action
17beta-Estradiol-2,3,4-13C3 is a stable isotope-labeled analog of the naturally occurring hormone estradiol . The primary targets of this compound are estrogen receptors (ERs), which play a crucial role in numerous biological processes .
Mode of Action
The compound interacts with its targets, the estrogen receptors, leading to a series of changes. It binds to these receptors, triggering a conformational change that allows the receptors to dimerize and bind to specific DNA sequences known as estrogen response elements. This binding event modulates the transcription of target genes, leading to changes in protein expression that can affect cellular function .
Biochemical Pathways
The interaction of this compound with estrogen receptors impacts several biochemical pathways. For instance, it has been shown to up-regulate energy metabolic pathways and cellular proliferation in ER+ breast cancer cells . The compound’s effects on these pathways can lead to downstream effects such as increased cell growth and changes in energy metabolism .
Pharmacokinetics
Estradiol is known to be well-absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted in urine and feces .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given the wide range of biological processes regulated by estrogen receptors. In the context of ER+ breast cancer cells, the compound’s action results in increased energy metabolism and cellular proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other hormones, the expression levels of estrogen receptors, and the overall hormonal milieu can impact the compound’s action. Additionally, factors such as pH, temperature, and the presence of other drugs or substances can affect the compound’s stability and efficacy .
Advantages and Limitations for Lab Experiments
The use of 17beta-Estradiol-2,3,4-13C3 in lab experiments has several advantages. The labeled compound can be easily distinguished from natural 17beta-estradiol, allowing for more accurate measurements of estrogen metabolism and distribution in the body. Additionally, the use of stable isotope-labeled compounds can provide more precise measurements of physiological processes compared to traditional methods.
However, there are also limitations to the use of this compound in lab experiments. The labeled compound may have different pharmacokinetic properties compared to natural 17beta-estradiol, which can affect its distribution and metabolism in the body. Additionally, the cost of the labeled compound may be prohibitively expensive for some research projects.
Future Directions
There are many potential future directions for the use of 17beta-Estradiol-2,3,4-13C3 in scientific research. One area of interest is the study of estrogen metabolism and distribution in various disease states, such as breast cancer and osteoporosis. Additionally, the use of stable isotope-labeled compounds may have applications in the development of new drugs and therapies for these and other diseases.
Conclusion:
In conclusion, this compound is a stable isotope-labeled form of the natural hormone 17beta-estradiol that is commonly used in scientific research. Its use has numerous applications in the study of estrogen signaling pathways, as well as investigations into the role of estrogen in various physiological processes. While there are advantages and limitations to its use in lab experiments, the potential future directions for research using this compound are numerous and exciting.
Scientific Research Applications
The use of 17beta-Estradiol-2,3,4-13C3 in scientific research has numerous applications. It is commonly used in studies of estrogen receptor signaling pathways, as well as investigations into the role of estrogen in various physiological processes. The labeled compound can be used to track the metabolism and distribution of estrogen in the body, and to study the effects of estrogen on gene expression and protein synthesis.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
17beta-Estradiol-2,3,4-13C3 plays a significant role in biochemical reactions, particularly those involving estrogen receptors. It interacts with enzymes such as aromatase, which converts androgens to estrogens, and with proteins like estrogen receptors ESR1 and ESR2. These interactions are crucial for the regulation of various physiological processes, including reproductive functions and cellular growth .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in renal cell carcinoma cells, this compound induces DNA repair, reactive oxidative species production, and apoptosis, thereby reducing cell viability . It also impacts mitochondrial function and calcium ion channels in cardiomyocytes, highlighting its role in cardiovascular health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with estrogen receptors ESR1 and ESR2. These receptors translocate to the plasma membrane upon activation, leading to the phosphorylation of MAPK3/1 and subsequent activation of the mitogen-activated protein kinase signaling pathway. This cascade of events results in changes in gene expression and cellular proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under standard storage conditions, but its long-term effects on cellular function can vary. Studies have shown that it can induce rapid changes in mitochondrial respiratory capacity and oxidative stress response, which may have implications for its use in long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can promote beneficial effects such as improved cardiovascular function and reduced cancer cell viability. At high doses, it may cause toxic or adverse effects, including disruptions in calcium signaling and mitochondrial function .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by the enzyme aromatase. It can influence metabolic flux and metabolite levels, particularly in pathways related to estrogen metabolism. The compound’s interactions with cofactors and other enzymes are crucial for its role in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its biological activity. The compound’s distribution is essential for its function in various physiological processes .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the plasma membrane and mitochondria. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. This localization is critical for its role in cellular signaling and metabolism .
properties
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i3+1,10+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXZDWNPVJITMN-CLMZCXLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=[13CH][13C](=[13CH]4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746355 | |
| Record name | (17beta)-(2,3,4-~13~C_3_)Estra-1,3,5(10)-triene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261254-48-1 | |
| Record name | (17beta)-(2,3,4-~13~C_3_)Estra-1,3,5(10)-triene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1261254-48-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



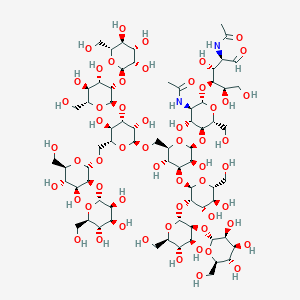



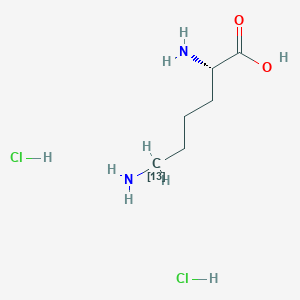
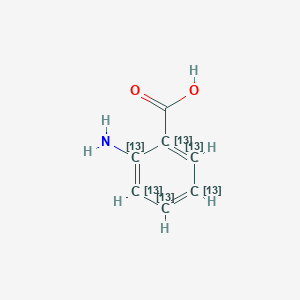

![(S)-[(Rucl(segphos(R)))2(MU-CL)3][NH2ME2]](/img/structure/B1512787.png)
![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-benzylmaleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1512790.png)
![(2S)-2-[Bis(3,5-dimethylphenyl)-methoxymethyl]pyrrolidine;hydrochloride](/img/structure/B1512794.png)
